Schwartz's reagent finds significant use as a catalyst in olefin polymerization reactions. These reactions involve the linking together of simpler olefin (alkene) molecules to form long-chain polymers. The specific type of polymer produced depends on the reaction conditions and the starting olefins used Sigma-Aldrich: . This process plays a crucial role in the large-scale production of various commercially important plastics like polyethylene and polypropylene.
Bis(cyclopentadienyl)zirconium chloride hydride, commonly known as Schwartz's reagent, is an organometallic compound with the molecular formula CHClZr and a molecular weight of 257.87 g/mol. This compound appears as an off-white microcrystalline powder and is sensitive to moisture and light, exhibiting a color change from white to pink and eventually to dark red upon exposure to heat or light . It is primarily utilized in organic synthesis due to its catalytic properties, particularly in hydrozirconation reactions involving alkenes and alkynes.
Schwartz's reagent plays a vital role in various chemical transformations, including:
Research indicates that bis(cyclopentadienyl)zirconium chloride hydride may exhibit antimicrobial properties. Complexes formed with O,O′-dialkyl and alkylene dithiophosphoric acids have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibacterial research. Additionally, its role in radical reactions highlights its utility in biochemical pathways.
The synthesis of bis(cyclopentadienyl)zirconium chloride hydride can be achieved through several methods:
Bis(cyclopentadienyl)zirconium chloride hydride finds diverse applications in:
The interactions of bis(cyclopentadienyl)zirconium chloride hydride with various substrates are crucial for understanding its reactivity. The compound primarily targets olefins and alkynes through hydrozirconation, leading to the formation of stable organozirconium intermediates. Environmental factors such as moisture and light significantly influence its stability and reactivity.
Several compounds share structural or functional similarities with bis(cyclopentadienyl)zirconium chloride hydride. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Zirconocene dichloride | CHClZr | Precursor for bis(cyclopentadienyl)zirconium chloride hydride; used in similar reactions. |
Bis(cyclopentadienyl)titanium dichloride | CHClTi | Similar catalytic properties; used in olefin polymerization. |
Bis(eta5-cyclopentadienyl)hafnium chloride | CHClHf | Related organometallic compound; exhibits similar reactivity patterns. |
Bis(cyclopentadienyl)zirconium chloride hydride is unique due to its specific reactivity profile, particularly its ability to mediate reductions without affecting other sensitive functional groups. Its versatility as both a stoichiometric reagent and a catalyst distinguishes it from other similar compounds.
Bis(cyclopentadienyl)zirconium chloride hydride, commonly known as Schwartz’s reagent, was first synthesized in 1969 by Wailes and Weigold through the reduction of zirconocene dichloride (Cp2ZrCl2) with lithium aluminum hydride (LiAlH4). The compound gained prominence in the 1970s when Jeffrey Schwartz, a chemistry professor at Princeton University, demonstrated its utility in organic synthesis, particularly in hydrozirconation reactions. Early methods suffered from impurities, but refinements by Carr and Schwartz in 1979 using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) improved purity and accessibility.
The reagent’s dimeric structure was later confirmed via advanced techniques such as microcrystal electron diffraction (MicroED), resolving longstanding uncertainties about its bridging hydride configuration.
The compound adopts a dimeric "clam-shell" structure in the solid state, with two zirconium centers bridged by hydride ligands. Each zirconium atom is coordinated to two cyclopentadienyl (Cp) rings, one chloride, and one hydride ligand. Key structural parameters include:
Property | Value | Source |
---|---|---|
Zr–H Bond Length | 1.85–1.90 Å (bridging) | |
Zr–Cl Bond Length | 2.42 Å | |
Cp Ring Zr–C Distance | 2.30–2.35 Å |
The dimeric nature explains its low solubility in nonpolar solvents and reactivity in coordinating solvents like tetrahydrofuran (THF).
Schwartz’s reagent is pivotal for hydrozirconation, a reaction that adds Zr–H bonds across unsaturated substrates (alkenes, alkynes) with high regioselectivity. The process follows a syn-addition mechanism, producing stable organozirconium intermediates that undergo further functionalization (Table 1).
Table 1: Applications of Hydrozirconation
Substrate | Product | Key Transformation |
---|---|---|
Terminal Alkyne | E-Alkenylzirconocene | Stereospecific C–H activation |
Amide | Aldehyde | Selective reduction |
Propargyl Alcohol | Branched Alkenylzirconium | Directed functionalization |
The reagent’s Lewis acidity and empty d-orbitals facilitate substrate coordination, while its hydride ligand acts as a nucleophile. For example, in ketone vinylation, zirconium coordinates the carbonyl oxygen, enabling hydride transfer to generate enolate intermediates.
Flammable;Corrosive